A Senior Application Scientist's Guide to the Synthesis and Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde
A Senior Application Scientist's Guide to the Synthesis and Physicochemical Properties of 2-Ethoxy-5-ethylbenzaldehyde
Foreword: The Strategic Value of Functionalized Benzaldehydes
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the benzaldehyde scaffold remains a cornerstone. Its true potential, however, is unlocked through precise functionalization of the aromatic ring. The strategic placement of substituents allows for the fine-tuning of electronic properties, solubility, and steric hindrance, thereby guiding reaction pathways and defining the characteristics of the final product. This guide focuses on a specific, highly functionalized derivative: 2-Ethoxy-5-ethylbenzaldehyde . As direct experimental data for this compound is not widely published, this document serves as a technical guide grounded in established chemical principles. We will present a robust, logical pathway for its synthesis, predict its physicochemical properties based on analogous structures, and discuss its potential as a valuable intermediate for researchers and drug development professionals.
Section 1: Molecular Profile and Predicted Physicochemical Properties
2-Ethoxy-5-ethylbenzaldehyde is an aromatic aldehyde characterized by an ethoxy group ortho to the formyl substituent and an ethyl group in the para position relative to the ethoxy group. This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties. The following table summarizes the predicted and known properties of the target compound and its key synthetic precursors.
Table 1: Physicochemical Data of 2-Ethoxy-5-ethylbenzaldehyde and Synthetic Precursors
| Property | 4-Ethylphenol (Starting Material) | 5-Ethyl-2-hydroxybenzaldehyde (Intermediate) | 2-Ethoxy-5-ethylbenzaldehyde (Target Product - Predicted) |
| Molecular Formula | C₈H₁₀O[1] | C₉H₁₀O₂[2] | C₁₁H₁₄O₂ |
| Molecular Weight | 122.16 g/mol [1] | 150.17 g/mol [2] | 178.23 g/mol |
| CAS Number | 123-07-9[3] | 52411-35-5[2] | Not available |
| Appearance | Colorless or white needles, tends to yellow on light exposure[1] | Yellowish solid (predicted) | Colorless to pale yellow liquid (predicted) |
| Boiling Point | 218-219 °C[3] | ~240-250 °C (estimated) | ~255-265 °C (estimated) |
| Melting Point | 40-42 °C[3] | Not available | Not applicable (liquid) |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, benzene[1][3] | Sparingly soluble in water; soluble in common organic solvents | Poorly soluble in water; soluble in common organic solvents |
| LogP (o/w) | 2.58[1] | 2.4 (computed)[2] | ~3.1 (estimated) |
Section 2: A Proposed Synthetic Pathway and Retrosynthetic Analysis
The synthesis of 2-Ethoxy-5-ethylbenzaldehyde can be logically approached through a two-step sequence starting from the commercially available 4-ethylphenol. This strategy involves the introduction of the aldehyde group (formylation) followed by the conversion of the resulting hydroxyl group to an ethoxy ether (ethoxylation).
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for 2-Ethoxy-5-ethylbenzaldehyde.
This retrosynthetic analysis leads to the following forward synthetic workflow:
Diagram 2: Proposed Synthesis Workflow
Caption: Forward synthesis of 2-Ethoxy-5-ethylbenzaldehyde.
Section 3: Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of 5-Ethyl-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4][5] It proceeds through the generation of dichlorocarbene in a basic solution, which then acts as the electrophile.[5]
Justification of Experimental Choices:
-
Base (NaOH): A strong base is required to deprotonate both the phenol to the more nucleophilic phenoxide and the chloroform to generate the dichlorocarbene.
-
Solvent (Aqueous): The reaction is typically performed in a biphasic system, as hydroxides are not readily soluble in chloroform.[5] Rapid stirring is essential to maximize the interfacial area for the reaction.
-
Temperature (60-65 °C): Heat is necessary to initiate the reaction, but since the process can be highly exothermic, careful temperature control is crucial to prevent thermal runaways and minimize side-product formation.[5]
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a thermometer.
-
Reagents: To the flask, add 4-ethylphenol (1.0 eq) and a solution of sodium hydroxide (4.0 eq) in water.
-
Reaction Initiation: Heat the mixture to 60-65 °C with vigorous stirring.
-
Addition of Chloroform: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 70 °C. The reaction mixture will typically turn dark.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is acidic (~pH 2-3). This will protonate the phenoxide and hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-ethyl-2-hydroxybenzaldehyde.
Protocol 2: Synthesis of 2-Ethoxy-5-ethylbenzaldehyde via Williamson Ether Synthesis
The Williamson ether synthesis is an S(N)2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. It is a reliable and high-yielding method for preparing ethers.
Justification of Experimental Choices:
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the alkyl halide.
-
Alkylating Agent (Bromoethane): Bromoethane is a suitable primary alkyl halide that readily participates in S(_N)2 reactions.
-
Solvent (DMF): A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, and does not interfere with the S(_N)2 mechanism.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-ethyl-2-hydroxybenzaldehyde (1.0 eq) in DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add bromoethane (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 2-Ethoxy-5-ethylbenzaldehyde.
Section 4: Predicted Spectral Data and Characterization
While experimental spectra are unavailable, the structure of 2-Ethoxy-5-ethylbenzaldehyde allows for reliable prediction of its key spectral features.
-
¹H NMR: The spectrum is expected to show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), aromatic protons in the 6.8-7.5 ppm region, a quartet for the -OCH₂- protons of the ethoxy group (~4.1 ppm), a quartet for the benzylic -CH₂- protons of the ethyl group (~2.6 ppm), and two overlapping triplets for the methyl protons of the ethoxy and ethyl groups (~1.4 ppm and ~1.2 ppm, respectively).
-
¹³C NMR: The spectrum will be characterized by the aldehyde carbonyl carbon signal at a downfield shift of ~190 ppm. Other expected signals include aromatic carbons (some shifted downfield due to the oxygen substituent) and aliphatic carbons for the ethoxy and ethyl groups.
-
IR Spectroscopy: The most prominent feature will be a strong C=O stretching vibration for the aromatic aldehyde, expected around 1685-1705 cm⁻¹.[6][7] Additional characteristic peaks will include C-H stretches for the aromatic and aliphatic groups, and a strong C-O stretch for the ether linkage.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 178. Key fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1, m/z 177) and the loss of the formyl group (M-29, m/z 149).[8][9]
Section 5: Safety, Handling, and Storage
As a substituted benzaldehyde, 2-Ethoxy-5-ethylbenzaldehyde should be handled with appropriate care, following guidelines for aromatic aldehydes.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the compound away from strong oxidizing and reducing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Cheméo. (n.d.). Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties. Retrieved from [Link]
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- Google Patents. (n.d.). US3365500A - Hydroxybenzaldehyde process.
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]
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